molecular formula C20H31N3O B5761075 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone

1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5761075
M. Wt: 329.5 g/mol
InChI Key: PFAWQKLZRQGCNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-(piperidin-1-yl) phenyl) ethanone, involves the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation. This method demonstrates the utility of microwave-assisted synthesis in producing compounds with piperidine and piperazinyl groups, indicating a possible pathway for synthesizing the compound (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

Compounds with structures similar to 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone, such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, exhibit specific hydrogen bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, contributing to the compound's stability and its arrangement in the crystal structure (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

The electrochemical synthesis involving the oxidation of related compounds in the presence of nucleophiles showcases the potential chemical reactions that 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone might undergo. This method indicates the reactivity of similar structures under electrochemical conditions, providing insights into the compound's chemical properties (Amani & Nematollahi, 2012).

Physical Properties Analysis

The analysis of physical properties is closely tied to the molecular structure of compounds. The detailed molecular structure, including the conformation of the piperazine and piperidine rings, significantly affects the physical properties such as melting points, solubility, and stability. However, specific physical property data for 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone was not found in the literature, suggesting an area for future research.

Chemical Properties Analysis

The chemical properties of compounds like 1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone can be inferred from related compounds. For instance, the presence of piperidine and piperazine rings in a compound's structure often indicates potential biological activity, as seen in various synthesized derivatives exhibiting antimicrobial and antileukemic activities. These activities are attributed to the compound's ability to interact with biological targets, suggesting a wide range of chemical properties that warrant further investigation (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

properties

IUPAC Name

1-[4-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-3-10-21-11-8-20(9-12-21)23-15-13-22(14-16-23)19-6-4-18(5-7-19)17(2)24/h4-7,20H,3,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAWQKLZRQGCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5460161

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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